![molecular formula C15H14BrClN2O3S B5529350 N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide](/img/structure/B5529350.png)
N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions between appropriate hydrazides and aldehydes, leading to Schiff bases with diverse functionalities and structural features. For instance, compounds with similar structures have been synthesized by reacting salicylaldehyde derivatives with benzohydrazide or its derivatives under reflux in ethanol, yielding Schiff bases characterized by their distinct molecular structures and configurations (Zhu & Qiu, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide is often elucidated using X-ray crystallography. These analyses reveal that such molecules typically adopt an E configuration around the C=N double bond, with structures stabilized by intermolecular hydrogen bonding and π-π interactions, contributing to their crystalline arrangements (Hou, 2009).
Chemical Reactions and Properties
The chemical reactivity of hydrazone derivatives, including N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide, involves interactions with various reagents to form complexes or undergo transformations. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, affecting their stability and reactivity. For example, the formation of complexes with metals can be achieved through coordination with the nitrogen atom of the hydrazone group, which can enhance the compound's catalytic or sensor properties (Hussain et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. The crystal structures, determined by X-ray diffraction, provide insights into the compounds' stability, packing, and potential intermolecular interactions, which are critical for materials science applications (Xue et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. Hydrazone compounds exhibit a range of chemical behaviors depending on their substituents, affecting their potential uses in catalysis, sensing, and as intermediates in organic synthesis. The presence of bromo, ethoxy, and sulfonohydrazide groups in N'-(5-bromo-2-ethoxybenzylidene)-4-chlorobenzenesulfonohydrazide would likely confer unique reactivity patterns that could be exploited in specialized chemical reactions or as functional materials (Karrouchi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-2-22-15-8-3-12(16)9-11(15)10-18-19-23(20,21)14-6-4-13(17)5-7-14/h3-10,19H,2H2,1H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTLLQPTGZFZAQ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-chlorobenzenesulfonohydrazide |
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